Cas no 2138427-06-0 (1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one)

1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2138427-06-0
- 1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
- EN300-726635
-
- Inchi: 1S/C12H13BrO3/c1-7(14)9-3-8-4-10(13)5-11(15-2)12(8)16-6-9/h4-5,9H,3,6H2,1-2H3
- InChI Key: UTMSFZIZYJGPSL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)CC(C(C)=O)CO2)OC
Computed Properties
- Exact Mass: 284.00481g/mol
- Monoisotopic Mass: 284.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5Ų
- XLogP3: 2.3
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726635-0.1g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 0.1g |
$640.0 | 2025-03-11 | |
Enamine | EN300-726635-0.05g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 0.05g |
$612.0 | 2025-03-11 | |
Enamine | EN300-726635-1.0g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 1.0g |
$728.0 | 2025-03-11 | |
Enamine | EN300-726635-10.0g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-11 | |
Enamine | EN300-726635-0.5g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 0.5g |
$699.0 | 2025-03-11 | |
Enamine | EN300-726635-2.5g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 | |
Enamine | EN300-726635-5.0g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-11 | |
Enamine | EN300-726635-0.25g |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-06-0 | 95.0% | 0.25g |
$670.0 | 2025-03-11 |
1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one Related Literature
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
Professional Introduction to Compound with CAS No. 2138427-06-0 and Product Name: 1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
The compound with the CAS number 2138427-06-0 and the product name 1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate aromatic and heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromo and methoxy substituents on the benzopyran ring system suggests a high degree of functionalization, which is often exploited to enhance binding affinity and selectivity in biological targets.
Recent studies have highlighted the importance of benzopyran derivatives in the development of novel therapeutic agents. Specifically, the 6-bromo and 8-methoxy groups in this compound contribute to its unique pharmacophoric features, making it a promising candidate for further investigation. The 3,4-dihydro-2H-1-benzopyran core is a well-known scaffold that has been extensively explored for its biological activity. For instance, derivatives of this structure have shown promise in the treatment of various neurological disorders, including epilepsy and cognitive impairments. The ethan-1-one moiety at the C3 position further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets.
In the context of contemporary pharmaceutical research, this compound aligns with the growing trend toward rational drug design. The strategic placement of substituents such as 6-bromo and 8-methoxy allows for precise tuning of physicochemical properties, including solubility, metabolic stability, and lipophilicity. These factors are critical in determining the compound's pharmacokinetic profile and overall therapeutic efficacy. Moreover, computational modeling studies have suggested that this molecule may exhibit favorable interactions with enzymes and receptors involved in disease pathways.
One particularly intriguing aspect of this compound is its potential role in modulating inflammatory responses. Emerging research indicates that benzopyran derivatives can interact with various inflammatory mediators, thereby serving as lead compounds for anti-inflammatory drugs. The specific combination of 6-bromo and 8-methoxy substituents may enhance its ability to inhibit key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central to inflammatory processes. Preliminary in vitro assays have demonstrated promising results, suggesting that this compound could be a valuable addition to therapeutic strategies targeting chronic inflammatory conditions.
The synthesis of 1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies, including cross-coupling reactions and cyclization techniques, have been employed to construct the benzopyran core efficiently. The introduction of the 6-bromo and 8-methoxy groups requires careful control over reaction conditions to ensure high regioselectivity. Recent advancements in catalytic systems have enabled more streamlined synthetic routes, reducing both reaction times and byproduct formation.
In conclusion, the compound with CAS number 2138427-06-0 and product name 1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique pharmacophoric features make it a promising candidate for further exploration in drug discovery programs. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2138427-06-0 (1-(6-bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one) Related Products
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)


